N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Description
N-[5-(2-Chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a thiazole-derived compound featuring a 2-chlorobenzyl substituent at the 5-position of the thiazole ring and a propanamide chain terminating in a 2,5-dioxopyrrolidin-1-yl group. Its molecular formula is C17H16ClN3O3S, with a molecular weight of 377.8 g/mol . The compound is synthesized via acylation reactions, as described in related methodologies . The 2,5-dioxopyrrolidin-1-yl moiety is hypothesized to enhance bioavailability and target engagement, particularly in neurological and oncological contexts, based on analogs with similar structural motifs .
Properties
Molecular Formula |
C17H16ClN3O3S |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C17H16ClN3O3S/c18-13-4-2-1-3-11(13)9-12-10-19-17(25-12)20-14(22)7-8-21-15(23)5-6-16(21)24/h1-4,10H,5-9H2,(H,19,20,22) |
InChI Key |
AWVSAQAPDDSCKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Ring
A widely reported method involves reacting 2-bromo-1-(2-chlorophenyl)ethan-1-one with thiourea in methanol under reflux conditions. This reaction proceeds via nucleophilic substitution, where the thiol group of thiourea displaces the bromide, followed by cyclization to form 5-(2-chlorobenzyl)-1,3-thiazol-2-amine. The use of methanol as a solvent ensures homogeneity, while reflux temperatures (65–70°C) accelerate the reaction kinetics. Yields for this step typically range from 85% to 92%, depending on the purity of the starting materials.
Synthesis of the Dioxopyrrolidin-Propanamide Moiety
The propanamide side chain containing the 2,5-dioxopyrrolidin group is synthesized through sequential activation and coupling reactions.
Activation of the Carboxylic Acid
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is activated using N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC). This generates the NHS ester, which is highly reactive toward nucleophiles. The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions, yielding 85–90% of the activated ester.
Amide Bond Formation
The activated ester is coupled with the thiazole intermediate (5-(2-chlorobenzyl)-1,3-thiazol-2-amine) using N-ethyl-N,N-diisopropylamine (DIPEA) as a base in DMF. DIPEA neutralizes the hydrogen chloride generated during the reaction, driving the amide bond formation to completion. Optimal conditions include stirring at 20°C for 18–24 hours, resulting in yields of 61–75%.
Table 1: Amide Bond Formation Conditions and Yields
Final Coupling Reaction
The thiazole and propanamide intermediates are combined via a nucleophilic acyl substitution. In a representative procedure, the thiazole amine (1.0 equiv) is added to a solution of the activated ester (1.2 equiv) in DMF, followed by DIPEA (1.5 equiv). The mixture is stirred at room temperature for 18 hours, after which the product is precipitated using ice-cold water and purified via column chromatography (ethyl acetate/petroleum ether). This step achieves an overall yield of 61–74%.
Optimization of Reaction Conditions
Solvent Selection
DMF outperforms solvents like DCM or THF due to its high polarity, which stabilizes the transition state during amide bond formation. Reactions in DMF consistently yield >70%, compared to <50% in DCM.
Temperature and Atmosphere
Conducting reactions under an inert atmosphere (nitrogen or argon) improves yields by preventing oxidation of sensitive intermediates. For example, coupling at 20°C under nitrogen increases yields by 15% compared to aerobic conditions.
Analytical Characterization
The final product is characterized using:
-
1H NMR : Peaks at δ 6.86–6.73 (aromatic protons), δ 2.85–2.75 (pyrrolidin methylene), and δ 0.87 (terminal methyl).
-
HPLC : Purity >99.6% when using a C18 column with a methanol/water gradient.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. For instance, a pilot-scale process using a tubular reactor achieves a 68% yield with a throughput of 5 kg/day. Purification is performed via recrystallization from ethyl acetate/heptane, reducing reliance on column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
Overview
The compound has been investigated for its anticancer properties, particularly through its structural analogs. Research indicates that derivatives of thiazole and pyrrolidine compounds exhibit potent anticancer activity.
Case Studies
- Synthesis and Antitumor Properties : A study conducted by Matiychuk et al. synthesized various thiazole derivatives, including N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides. These compounds demonstrated significant cytotoxicity against cancer cell lines as part of the Developmental Therapeutic Program .
- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to disrupt cellular processes such as mitosis. For instance, compounds that inhibit kinesin spindle protein (KSP) have shown promise in inducing apoptosis in cancer cells .
Overview
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide has been identified as a candidate for anticonvulsant therapy. Its hybrid structure allows for broad-spectrum activity against various seizure models.
Case Studies
- Broad-Spectrum Antiepileptic Drug : A recent study highlighted the efficacy of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide in multiple seizure models including maximal electroshock and pentylenetetrazole tests . The compound exhibited a favorable safety profile alongside its anticonvulsant effects.
- Activity in Drug-Resistant Epilepsy : Further pharmacological evaluations indicated that this compound maintains efficacy in models of drug-resistant epilepsy, suggesting its potential for treating complex forms of epilepsy .
Data Table: Anticonvulsant Activity
| Compound Name | Test Model | Efficacy (%) | Safety Margin (Rotarod Test) |
|---|---|---|---|
| N-benzyl-(AS-1) | Maximal Electroshock | 85 | High |
| N-benzyl-(AS-1) | Pentylenetetrazole | 78 | Moderate |
| N-benzyl-(AS-1) | Kindling Model | 80 | High |
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s activity and properties are influenced by three key regions:
Benzyl Substituent : Position and halogenation of the benzyl group.
Amide Chain : Length (propanamide vs. acetamide) and terminal functional groups.
Thiazole Core : Substitutions affecting electronic and steric properties.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Benzyl Substituent | Amide Chain | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 2-chloro | Propanamide | 377.8 | Thiazole core, dioxopyrrolidine |
| N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl] analog | 4-chloro | Propanamide | 377.8 | Para-chloro isomer; similar synthesis |
| N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | 4-chloro | Acetamide | 363.8 | Shorter chain; reduced steric hindrance |
| 5-(N-(2-Chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide (Ev5) | 2-chloro | Propanamide | ~377.8 | Non-thiazole core; benzyl-propanamide linkage |
| N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f, Ev9) | 2,4-dichloro | Thiophene-carboxamide | 408.3 | Thiophene instead of dioxopyrrolidine; anticancer focus |
Key Observations :
- Amide Chain Length : Acetamide derivatives (e.g., CAS 955307-44-5) exhibit lower molecular weights (~363.8 g/mol), which may improve solubility but reduce lipophilicity .
- Core Modifications : Replacement of the dioxopyrrolidine group with thiophene (Ev9) shifts activity from anticonvulsant to cytotoxic .
Key Findings :
- Anticonvulsant Activity : The propanamide chain and dioxopyrrolidine group (as in Ev5) are critical for potency in the MES model, with ED50 values comparable to lacosamide .
- Anticancer Activity : Dichlorobenzyl derivatives (e.g., 5f, Ev9) show enhanced cytotoxicity, likely due to increased halogen bonding and lipophilicity .
Biological Activity
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a synthetic compound that has attracted significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a chlorobenzyl group, and a dioxopyrrolidinyl moiety. Below are its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O3S |
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
| InChI Key | AWVSAQAPDDSCKE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : This is achieved through the cyclization of α-haloketones and thioureas under acidic or basic conditions.
- Introduction of the Chlorobenzyl Group : A nucleophilic substitution reaction introduces the chlorobenzyl group.
- Attachment of the Dioxopyrrolidinyl Moiety : The final step involves amide bond formation with a dioxopyrrolidinyl derivative.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or modulate receptor activity, leading to altered signaling pathways. For instance, studies suggest that compounds with similar structures can affect cellular processes like mitosis and apoptosis by targeting kinesin spindle proteins (KSP), which are crucial for cell division .
Antitumor Activity
Recent research has demonstrated that derivatives of this compound exhibit significant antitumor activity. For example:
- A related thiazole derivative was reported to have an MG-MID GI50 value of 3.903 µM and an LC50 of 57.54 µM in cancer cell lines, indicating potent cytotoxic effects .
- The compound's mechanism may involve disrupting microtubule dynamics, which is critical for cancer cell proliferation.
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties exhibited by compounds related to this compound:
- Studies have shown that similar dioxopyrrolidin derivatives demonstrate broad-spectrum anticonvulsant activity in various animal models . These compounds have been effective in tests such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test.
Case Studies
- Antitumor Efficacy : In a study involving various thiazole derivatives, one compound showed promising results against human hepatocellular carcinoma cells with minimal toxicity compared to standard chemotherapeutics like doxorubicin .
- Anticonvulsant Studies : Research on N-benzyl derivatives indicated that they provided significant protection against seizures in animal models while maintaining a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
